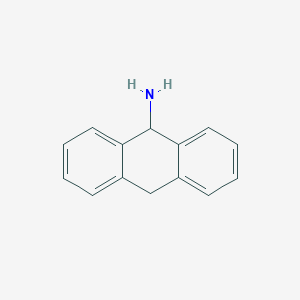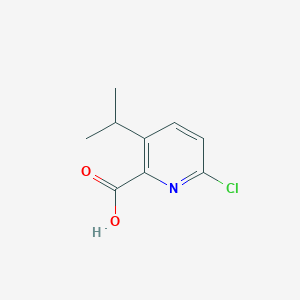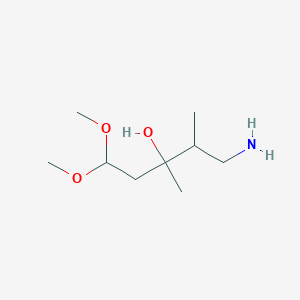
9,10-Dihydroanthracen-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroanthracen-9-amine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of an amine group at the 9th position of the 9,10-dihydroanthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracen-9-amine typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to 9,10-dihydroanthracene . The subsequent introduction of the amine group can be achieved through various amination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes followed by amination. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound itself is a reduced form of anthracene and can be further reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium/ethanol or magnesium can be used for further reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Further reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
9,10-Dihydroanthracen-9-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Dihydroanthracen-9-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, affecting biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as its role in antimicrobial or anticancer activities .
Comparison with Similar Compounds
- **9,
Properties
Molecular Formula |
C14H13N |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
9,10-dihydroanthracen-9-amine |
InChI |
InChI=1S/C14H13N/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9,15H2 |
InChI Key |
BYDPSHUZBXOTOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)

![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)
![{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)










